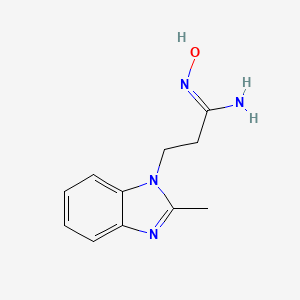

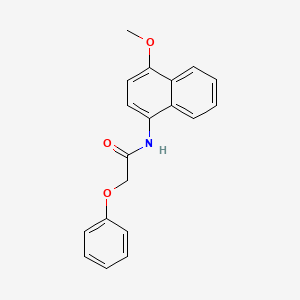

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

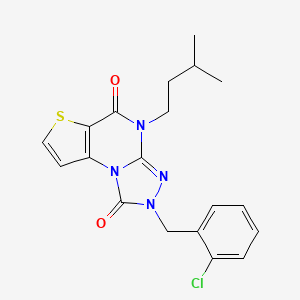

“(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide” is a chemical compound with the molecular formula C11H14N4 . It is related to the class of compounds known as benzimidazoles .

Synthesis Analysis

While specific synthesis methods for “(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide” are not available in the search results, a related compound, Ethyl (benzimidazol-1-yl)acetate, was synthesized through hydrazinolysis with hydrazine hydrate to give (benzimidazol-1-yl)acetohydrazide . This was then reacted with various aromatic aldehydes to give the respective arylidene (1H-benzimidazol-1-yl)acetohydrazones .Wissenschaftliche Forschungsanwendungen

Neuropeptide Y Y1 Receptor Antagonists

Benzimidazoles, including compounds structurally similar to "(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide," have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aimed at developing anti-obesity drugs by modifying the benzimidazole structure to improve affinity for the Y1 receptor, highlighting the compound's potential in addressing obesity through pharmacological inhibition of the NPY Y1 receptor (Zarrinmayeh et al., 1998).

DNA Binding and Cytotoxicity

Benzimidazole-based Schiff base copper(II) complexes, structurally related to the query compound, have been synthesized and demonstrated significant DNA binding capabilities and substantial in vitro cytotoxic effects against various human cancer cell lines. This research underscores the potential of benzimidazole derivatives as therapeutic agents in cancer treatment through their interaction with DNA and subsequent cytotoxic activity (Paul et al., 2015).

Antiviral Effects

Studies have explored the antiviral effects of substituted benzimidazoles, including their efficacy in vitro and in vivo against enteroviruses. These compounds, including those structurally akin to "(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide," offer insights into developing novel antiviral therapeutics that target specific viral replication mechanisms (Herrmann et al., 1981).

Antioxidant Properties

Research into benzimidazole derivatives has also identified their potential antioxidant properties, with certain compounds demonstrating significant inhibitory effects on lipid peroxidation in the rat liver. This suggests the role of benzimidazole derivatives in developing antioxidants to mitigate oxidative stress-related conditions (Kuş et al., 2004).

Anticancer Screening and SAR Studies

Benzimidazole derivatives have undergone multicentric synthesis, in vitro anticancer screening, and structure-activity relationship (SAR) studies. These efforts have identified compounds with promising cytotoxic activities against cancer cell lines, emphasizing the benzimidazole core's importance in anticancer drug development (Varshney et al., 2015).

Corrosion Inhibition

Beyond biomedical applications, benzimidazole derivatives have been studied for their corrosion inhibition capabilities, particularly in protecting iron surfaces in acidic solutions. This research avenue highlights the compound's potential industrial applications in material science and engineering (Khaled, 2003).

Eigenschaften

IUPAC Name |

N'-hydroxy-3-(2-methylbenzimidazol-1-yl)propanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUPFXMXRMRPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CC/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)

![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)

![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)

![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)